Palmitoleoyl-3-carbacyclisches Phosphatidsäure

Übersicht

Beschreibung

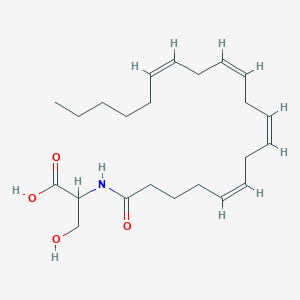

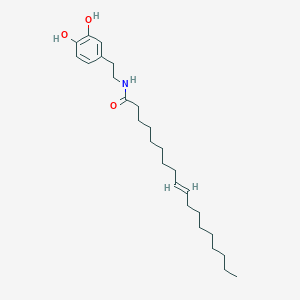

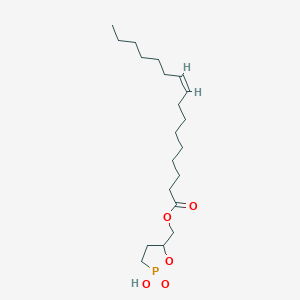

Palmitoleoyl-3-carbacyclisches Phosphatidsäure ist ein zyklisches Analogon von Lysophosphatidsäure, das die 16:1-Fettsäure Palmitoleat an der sn-1-Position des Glycerin-Rückgrats enthält . Diese Verbindung ist bekannt für ihre Rolle als Inhibitor von Autotaxin, einem Enzym, das an der Überlebensfähigkeit, dem Wachstum, der Migration, der Invasion und der Metastasierung von Krebszellen beteiligt ist .

Wissenschaftliche Forschungsanwendungen

Palmitoleoyl 3-carbacyclic Phosphatidic Acid has several scientific research applications, including:

Cancer Research: It is used to study the inhibition of autotaxin, which plays a crucial role in cancer cell invasion and metastasis.

Cell Migration Studies: The compound is used to investigate the mechanisms of cell migration and the effects of autotaxin inhibition on cell movement.

Lipid Biochemistry: It serves as a model compound to study the structure and function of cyclic phosphatidic acids and their role in lipid signaling pathways.

Drug Development: The compound’s inhibitory effects on autotaxin make it a potential candidate for developing anti-cancer therapies.

Wirkmechanismus

Target of Action

Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) primarily targets Autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis .

Mode of Action

3ccPA 16:1 acts as a moderately effective inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its function with an IC50 value of 620 nM . This interaction results in changes to the cellular processes influenced by Autotaxin, particularly those related to cancer cell behaviors .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving Autotaxin. Autotaxin is known to play a significant role in the production of lysophosphatidic acid (LPA), a bioactive lipid that contributes to various cellular processes . By inhibiting Autotaxin, 3ccPA 16:1 can potentially disrupt these pathways and their downstream effects .

Result of Action

The inhibition of Autotaxin by 3ccPA 16:1 has been shown to affect cancer cell behaviors. Specifically, it has been found to inhibit the transcellular migration of MM1 cells across mesothelial cell monolayers . This suggests that 3ccPA 16:1 could potentially be used in melanoma research .

Biochemische Analyse

Biochemical Properties

Palmitoleoyl 3-carbacyclic Phosphatidic Acid interacts with various enzymes and proteins. It is an intermediately potent inhibitor of autotaxin (ATX), an enzyme crucial for cancer cell survival, growth, migration, invasion, and metastasis . The nature of this interaction involves the inhibition of ATX, with an IC50 of 620 nM .

Cellular Effects

Palmitoleoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. At a concentration of 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum or LPA . This indicates its influence on cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Palmitoleoyl 3-carbacyclic Phosphatidic Acid involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by significantly inhibiting autotaxin .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoleoyl 3-carbacyclic Phosphatidic Acid vary with different dosages. When delivered intraperitoneally at a dosage of 250 μg/kg, it significantly reduces the number of lung metastases formed in mice injected with B16F10 melanoma cells .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Palmitoleoyl-3-carbacyclischem Phosphatidsäure beinhaltet typischerweise organische Synthesetechniken. Der Prozess umfasst die Bildung einer zyklischen Phosphatidsäurestruktur durch Modifizieren der sn-2- oder sn-3-Verknüpfung, um die Öffnung der zyklischen Struktur zur Bildung von Lysophosphatidsäure zu verhindern . Die Reaktionsbedingungen erfordern häufig spezifische Reagenzien und kontrollierte Umgebungen, um die Stabilität und Reinheit der Verbindung zu gewährleisten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Palmitoleoyl-3-carbacyclisches Phosphatidsäure sind nicht umfassend dokumentiert. Die Synthese beinhaltet wahrscheinlich großtechnische organische Synthesetechniken, die eine hohe Reinheit und Ausbeute gewährleisten. Die Verbindung wird typischerweise in Lösungen wie Chloroform zur Lagerung und zum Transport formuliert .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren und ihre biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können an der sn-1-Position auftreten, wobei die Palmitoleatgruppe durch andere Fettsäuren ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren, die Substitutionsreaktionen erleichtern. Die Bedingungen beinhalten oft kontrollierte Temperaturen, pH-Werte und Lösungsmittelumgebungen, um die gewünschten Reaktionsergebnisse zu gewährleisten.

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: Es wird verwendet, um die Hemmung von Autotaxin zu untersuchen, das eine entscheidende Rolle bei der Invasion und Metastasierung von Krebszellen spielt.

Zellmigrationsstudien: Die Verbindung wird verwendet, um die Mechanismen der Zellmigration und die Auswirkungen der Autotaxin-Hemmung auf die Zellbewegung zu untersuchen.

Lipidbiochemie: Es dient als Modellverbindung zur Untersuchung der Struktur und Funktion von zyklischen Phosphatidsäuren und ihrer Rolle in Lipid-Signalwegen.

Arzneimittelentwicklung: Die inhibitorischen Wirkungen der Verbindung auf Autotaxin machen sie zu einem potenziellen Kandidaten für die Entwicklung von Antikrebstherapien.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Autotaxin hemmt, ein Enzym, das Lysophosphatidylcholin in Lysophosphatidsäure umwandelt . Diese Hemmung stört die Signalwege, die an der Überlebensfähigkeit, dem Wachstum, der Migration und der Invasion von Krebszellen beteiligt sind. Die Verbindung bindet an die aktive Stelle von Autotaxin und verhindert so dessen enzymatische Aktivität, wodurch die Lysophosphatidsäure-Spiegel reduziert werden .

Analyse Chemischer Reaktionen

Types of Reactions

Palmitoleoyl 3-carbacyclic Phosphatidic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.

Substitution: Substitution reactions can occur at the sn-1 position, where the palmitoleate group can be replaced with other fatty acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoyl-3-carbacyclisches Phosphatidsäure: Enthält die 16:0-Fettsäure Palmitat an der sn-1-Position.

Lysophosphatidsäure: Ein natürlich vorkommendes Analogon mit einer ähnlichen Struktur, aber unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

Palmitoleoyl-3-carbacyclisches Phosphatidsäure ist aufgrund seiner spezifischen Fettsäurezusammensetzung (Palmitoleat) und seiner potenten inhibitorischen Wirkungen auf Autotaxin einzigartig. Dies macht es besonders wertvoll in der Krebsforschung und -entwicklung, wo die gezielte Ansteuerung von Autotaxin eine vielversprechende therapeutische Strategie darstellt .

Eigenschaften

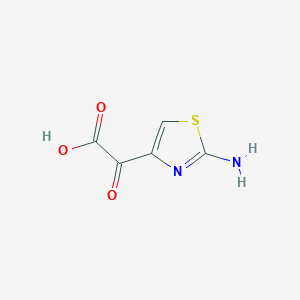

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUMCXYAAGWJD-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

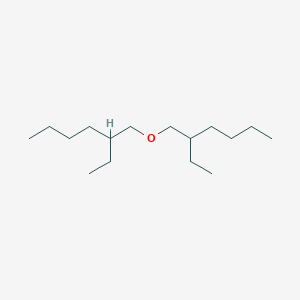

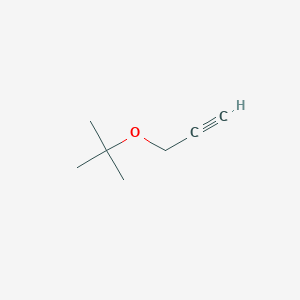

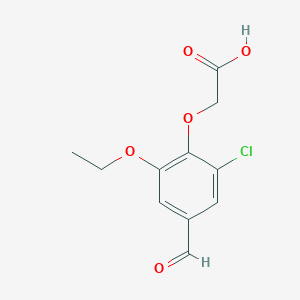

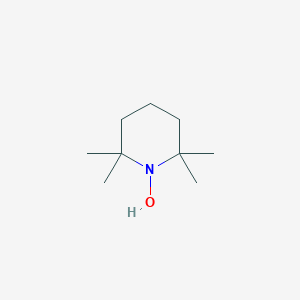

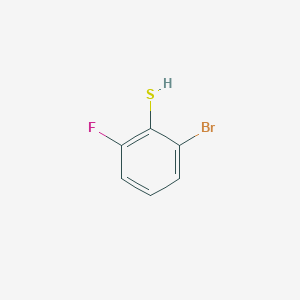

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)